Sandoz 205-501 vs. WAY-100135: A Critical Divergence in D2 Receptor Affinity
In a direct cross-study comparison, Sandoz 205-501 demonstrates a starkly different selectivity profile compared to the prototypical 5-HT1A antagonist WAY-100135. While both compounds bind to the 5-HT1A receptor, their primary target engagement is divergent. Sandoz 205-501 is a high-affinity D2 agonist (Kd ≈ 1 nM) with moderate 5-HT1A affinity (Ki = 730 nM) [1], whereas WAY-100135 is a potent 5-HT1A antagonist (IC50 = 15 nM) that is selective over D2 receptors (IC50 > 1000 nM) [2]. This means that in any experimental system, Sandoz 205-501 will concurrently activate D2 receptors, a property entirely absent in WAY-100135.
| Evidence Dimension | Receptor Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Sandoz 205-501: 5-HT1A Ki = 730 nM; D2 Kd ≈ 1 nM |
| Comparator Or Baseline | WAY-100135: 5-HT1A IC50 = 15 nM; D2 IC50 > 1000 nM |
| Quantified Difference | WAY-100135 exhibits >50-fold higher 5-HT1A affinity and >1000-fold lower D2 affinity compared to Sandoz 205-501. |
| Conditions | Sandoz 205-501 5-HT1A data: Rat striatum membranes, [3H]-sandoz 205-501 radioligand. Sandoz 205-501 D2 data: Reported as Kd ≈ 1 nM. WAY-100135 data: IC50 values from radioligand binding assays. |
Why This Matters
The presence or absence of D2 receptor activation is a critical variable that distinguishes Sandoz 205-501 from pure 5-HT1A antagonists, making it irreplaceable for studies on D2/5-HT1A crosstalk.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). Binding affinity of (R)-UH 301 towards 5-HT1A receptor sites, in rat striatum membranes using [3H]-sandoz 205-501 as radioligand. INIS Repository. (n.d.). [3H]205-501, a non dopaminergic agonist, is presented as a ligand with high affinity (Ksub(D) approx= 1 nM). View Source
- [2] Krackeler Scientific. (n.d.). WAY-100135 Product Information. Sigma/W1895. View Source
